6-Bromo-7-methyl-1,3-dihydro-indol-2-one
Overview
Description
6-Bromo-7-methyl-1,3-dihydro-indol-2-one is a chemical compound with the molecular formula C9H8BrNO. It is an indole derivative, which is a significant class of heterocyclic compounds known for their wide range of biological activities and applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
The synthesis of 6-Bromo-7-methyl-1,3-dihydro-indol-2-one typically involves the bromination of 7-methyl-1,3-dihydro-indol-2-one. One common method includes dissolving 2,5-dibromonitrobenzene in dimethylformamide (DMF), followed by the addition of ethyl acetoacetate and potassium carbonate. The reaction mixture is heated to 80°C. Subsequently, three equivalents of iron are added, and the mixture is further reacted in glacial acetic acid at 120°C, yielding this compound with a high yield of 90% .
Chemical Reactions Analysis
6-Bromo-7-methyl-1,3-dihydro-indol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction Reactions: Reduction can lead to the formation of indoline derivatives.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents . Major products formed from these reactions include substituted indoles and oxindoles .
Scientific Research Applications
6-Bromo-7-methyl-1,3-dihydro-indol-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Industry: It serves as a precursor in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methyl-1,3-dihydro-indol-2-one involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction and gene expression . The specific pathways and targets depend on the biological context and the specific derivative being studied.
Comparison with Similar Compounds
6-Bromo-7-methyl-1,3-dihydro-indol-2-one can be compared with other similar indole derivatives, such as:
6-Bromo-1,3-dihydro-2H-indol-2-one: Another brominated indole derivative used in the preparation of p38α inhibitors.
Indole-3-acetic acid: A plant hormone with significant biological activities.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Known for its antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
6-bromo-7-methyl-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-7(10)3-2-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLUWJSRUMAJCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260830-11-2 | |
Record name | 6-bromo-7-methyl-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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